![molecular formula C8H8FNO2 B1460177 Methyl 2-(6-fluoropyridin-2-yl)acetate CAS No. 1240620-46-5](/img/structure/B1460177.png)
Methyl 2-(6-fluoropyridin-2-yl)acetate
Overview
Description
“Methyl 2-(6-fluoropyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1240620-46-5 . It has a molecular weight of 169.16 and its IUPAC name is methyl (6-fluoro-2-pyridinyl)acetate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(6-fluoropyridin-2-yl)acetate” is C8H8FNO2 . The InChI Code is 1S/C8H8FNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(6-fluoropyridin-2-yl)acetate” is a liquid at room temperature . It should be stored at a temperature between 2-8°C . The density is 1.2±0.1 g/cm3 and the boiling point is 221.3±25.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis
“Methyl 2-(6-fluoropyridin-2-yl)acetate” is a chemical compound that can be used in the synthesis of other complex molecules. Its structure, which includes a fluoropyridine ring, makes it a useful building block in organic chemistry .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. The presence of a fluoropyridine ring is common in many pharmaceuticals, and this compound could be used as a precursor in the synthesis of these drugs .
Material Science
In material science, this compound could be used in the development of new materials. The fluoropyridine ring could potentially impart unique properties to these materials .
Fluorine-18 Labeling
There is a mention of a related compound, a 2-fluoropyridine analog, being used in Fluorine-18 labeling for pharmacological evaluation . While not the exact compound, it suggests that “Methyl 2-(6-fluoropyridin-2-yl)acetate” could potentially have applications in this area.
Imaging Agent Research
Following from the previous point, if this compound can be used in Fluorine-18 labeling, it could potentially be used in the development of new imaging agents for medical diagnostics .
Biochemical Research
“Methyl 2-(6-fluoropyridin-2-yl)acetate” could also be used in biochemical research, particularly in studies involving fluorinated organic compounds .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
methyl 2-(6-fluoropyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVMKQVQZPJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-fluoropyridin-2-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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